molecular formula C10H15NO B12120631 Benzenepropanol, 4-(aminomethyl)-

Benzenepropanol, 4-(aminomethyl)-

Cat. No.: B12120631
M. Wt: 165.23 g/mol
InChI Key: HLTSQNCTHSWMHP-UHFFFAOYSA-N
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Description

Benzenepropanol, 4-(aminomethyl)-: is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a benzene ring attached to a propanol chain, which in turn is substituted with an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 4-(aminomethyl)- can be achieved through several methods. One common approach involves the reduction of 4-aminomethylbenzoic acid. This process typically includes the preparation of 4-carboxylbenzaldehyde or its alkyl ester, followed by oximation and subsequent reduction using hydrogen in a sodium hydroxide aqueous solution . Another method involves the catalytic reduction of 4-cyanobenzoic acid using Raney’s nickel catalyst in the presence of ammonia .

Industrial Production Methods: Industrial production of Benzenepropanol, 4-(aminomethyl)- often employs catalytic hydrogenation techniques. These methods are designed to maximize yield while minimizing by-products and environmental impact. The use of low-pressure hydrogenation and simple purification processes makes the production cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanol, 4-(aminomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzenepropanol, 4-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to act as a nucleophile, participating in various biochemical reactions. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a versatile tool in biochemical research .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-[4-(aminomethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H15NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8,11H2

InChI Key

HLTSQNCTHSWMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCO)CN

Origin of Product

United States

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